{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride
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Overview
Description
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride is a chemical compound with the molecular formula C10H25N5·4HCl. It is a derivative of ethylenediamine and piperazine, featuring both amino and piperazine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride typically involves the reaction of ethylenediamine with piperazine under controlled conditions. One common method includes:
Reacting ethylenediamine with piperazine: This reaction is usually carried out in an aqueous solution at elevated temperatures.
Purification: The resulting product is purified through crystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are often conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. Additionally, the piperazine ring can participate in coordination with metal ions, affecting catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups, used in similar applications but lacks the piperazine ring.
Piperazine: Contains a piperazine ring but does not have the additional aminoethyl groups.
Diethylenetriamine: Features three amino groups but lacks the piperazine ring.
Uniqueness
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride is unique due to its combination of ethylenediamine and piperazine structures, providing a versatile framework for various chemical reactions and applications. This dual functionality makes it particularly valuable in research and industrial settings.
Properties
CAS No. |
2445785-29-3 |
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Molecular Formula |
C10H29Cl4N5 |
Molecular Weight |
361.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.